molecular formula C12H15N3OS B8441533 8-isopropyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

8-isopropyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B8441533
M. Wt: 249.33 g/mol
InChI Key: SLWMENIGFIJCMA-UHFFFAOYSA-N
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Patent
US08247408B2

Procedure details

(E)-Ethyl 3-(4-(isopropylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl)acrylate (2.5 g, 8.46 mmol) was dissolved in acetic acid by gentle warming. Sample was placed in microwave reactor for 6 h at 180° C., 300 W, and 200 PSI. The product was purified by silica gel column chromatography eluting with 20% ethyl acetate/hexane. Desired fractions were combined and reduced into 8-isopropyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one as a yellow powder (1.20 g, 57% yield) which was then dried under heavy vacuum overnight. 1H NMR (400 MHz, CDCl3) δ 7.74 (d, J=9.6, 1H), 6.58 (d, J=9.6, 1H), 5.84 (br s, 1H), 2.65 (s, 3H), 2.63 (s, 3H), 1.63 (d, J=6.8, 6H).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[C:10](/[CH:11]=[CH:12]/[C:13](OCC)=[O:14])=[C:9]([CH3:18])[N:8]=[C:7]([S:19][CH3:20])[N:6]=1)([CH3:3])[CH3:2]>C(O)(=O)C>[CH:1]([N:4]1[C:5]2[N:6]=[C:7]([S:19][CH3:20])[N:8]=[C:9]([CH3:18])[C:10]=2[CH:11]=[CH:12][C:13]1=[O:14])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)NC1=NC(=NC(=C1/C=C/C(=O)OCC)C)SC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 20% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)N1C(C=CC2=C1N=C(N=C2C)SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.